8-(3,5-dimethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(3,5-Dimethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 3,5-dimethoxybenzoyl group at the 8-position and methyl groups at the 1- and 3-positions. Its molecular formula is C₁₈H₂₃N₃O₅, with a molecular weight of 361.4 g/mol .
Properties
IUPAC Name |
8-(3,5-dimethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-19-16(23)18(20(2)17(19)24)5-7-21(8-6-18)15(22)12-9-13(25-3)11-14(10-12)26-4/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDFIDHWQJKETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the delta opioid receptor (DOR) . DORs are a clinical target for various neurological disorders, including migraine and chronic pain.
Mode of Action
This compound is a novel chemotype of DOR agonists that appears to bind to the orthosteric site based on docking and molecular dynamic simulation. The most potent agonist hit compound is selective for the DOR over a panel of 167 other GPCRs.
Biochemical Pathways
It is known that certain dor agonists can induce seizures and exhibit tachyphylaxis. This compound is slightly biased toward G-protein signaling.
Pharmacokinetics
It is known that the compound has anti-allodynic efficacy in a complete freund’s adjuvant model of inflammatory pain in c57bl/6 male and female mice.
Action Environment
It is known that the compound is selective for the dor over a panel of 167 other gpcrs, suggesting that it may have a broad range of action environments.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as an agonist at the delta opioid receptor. This implies that it could interact with enzymes, proteins, and other biomolecules involved in opioid signaling.
Cellular Effects
In terms of cellular effects, 8-(3,5-dimethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a delta opioid receptor agonist, it could potentially influence pain perception and immune response.
Biological Activity
The compound 8-(3,5-dimethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione , often referred to as a spirohydantoin derivative, has garnered attention due to its potential biological activities, particularly as a prolyl hydroxylase (PHD) inhibitor. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure is characterized by a spirocyclic framework that contributes to its unique biological properties.
The primary mechanism of action for this compound involves the inhibition of prolyl hydroxylases (PHDs), which are enzymes critical in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, the compound leads to an increase in HIF levels and subsequently enhances erythropoietin (EPO) production. This has significant implications for the treatment of anemia and other related conditions.
Efficacy as a PHD Inhibitor
Research has demonstrated that this compound acts as a potent inhibitor of PHDs. A study published in PubMed highlighted its effectiveness in upregulating EPO in vivo across multiple preclinical models. The compound was optimized for pharmacokinetics and pharmacodynamics to ensure a favorable profile for clinical applications .
Case Studies
- Preclinical Trials : In a series of preclinical trials involving animal models with induced anemia, administration of the compound resulted in significant increases in hemoglobin levels and improved oxygenation parameters. The trials indicated a robust safety profile with minimal liver enzyme elevation .
- Comparative Studies : Comparative studies with other known PHD inhibitors revealed that this spirohydantoin derivative exhibited superior efficacy in terms of EPO induction while maintaining lower off-target effects .
Data Table: Summary of Biological Activity Findings
Potential Therapeutic Applications
Given its mechanism of action and demonstrated efficacy, this compound holds promise for several therapeutic applications:
- Anemia Treatment : Particularly useful for patients with chronic kidney disease or cancer-related anemia.
- Hypoxia Management : Potential use in conditions where enhanced oxygen delivery is required.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold allows for versatile substitutions at the 1-, 3-, and 8-positions, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points : The 8-benzyl derivative () exhibits a high melting point (259–261°C), likely due to crystalline packing facilitated by the benzyl group, whereas the target compound’s melting point is unspecified but expected to be lower due to its flexible dimethoxybenzoyl substituent .
- Solubility: The 3,5-dimethoxybenzoyl group in the target compound may improve aqueous solubility compared to non-polar analogs (e.g., 8-phenyl derivatives) .
Preparation Methods
Alum-Catalyzed Cyclocondensation
The spiro[4.5]decane framework is constructed through a condensation reaction between a cyclic diketone precursor and a bifunctional amine. In analogous syntheses, alum (KAl(SO₄)₂·12H₂O) in ethanol at 78°C efficiently catalyzes spiroannulation by activating carbonyl groups and facilitating nucleophilic attack. For example, the reaction of diexo-amide 1a with isatin 2a using alum in ethanol achieves 85% yield of spiro[5.8-methanoquinazoline] derivatives within 5 hours. This method minimizes side reactions compared to iodine or NH₄Cl catalysts.
Table 1: Optimization of Alum-Catalyzed Spirocycle Synthesis
Solvent and Temperature Effects
Ethanol emerges as the optimal solvent due to its ability to dissolve both polar and nonpolar intermediates while stabilizing transition states. Elevated temperatures (70–100°C) are critical for overcoming kinetic barriers, though excessive heat promotes decomposition. For instance, reactions below 70°C fail to reach completion even after 24 hours.
Microwave-Assisted Accelerated Synthesis
Rapid Spiroannulation
Microwave (MW) irradiation significantly reduces reaction times by enabling uniform heating and enhancing molecular collisions. In the synthesis of spiro[5.8-methanoquinazoline] derivatives, MW irradiation at 150 W achieves 80–85% yields within 30 minutes, compared to 5–14 hours under conventional heating. This method is particularly advantageous for thermally sensitive intermediates.
Table 2: Microwave vs. Conventional Heating
Limitations and Workarounds
MW irradiation struggles with substrates prone to thermal degradation (e.g., halogenated isatins). Insoluble intermediates, such as 5-iodoisatin, necessitate solvent switching (e.g., DMF/EtOH blends) to ensure homogeneity.
N-Methylation Strategies
Reductive Amination
Methylation of secondary amines is achieved via reductive amination using formaldehyde and sodium cyanoborohydride. In spiro[isobenzofuran-1,4′-piperidine] derivatives, this method affords 63% yield in tetrahydrofuran (THF)/methanol mixtures.
Direct Alkylation
Treatment with methyl iodide in the presence of potassium carbonate in DMF at 80°C selectively methylates amines without over-alkylation. For example, tert-butyl N-methyl-N-[3-(spiro[isobenzofuran-1,4′-piperidin]-1-yl)propyl]carbamate is synthesized in 98% yield under these conditions.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively isolates the target compound from byproducts. Silica gel column chromatography using methanol/chloroform (1:20) mixtures resolves intermediates with >95% purity.
Spectroscopic Validation
1H NMR confirms the spiro structure through characteristic singlet resonances for methoxy groups (δ 3.75–3.80 ppm) and benzoyl aromatic protons (δ 7.25–7.40 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 470.9 [M+H]⁺.
Scalability via Continuous Flow Systems
Q & A
Q. What are the optimized synthetic routes for 8-(3,5-dimethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with spirocyclic intermediates and benzoyl precursors. Key steps include coupling the 3,5-dimethoxybenzoyl moiety to the triazaspiro framework under controlled conditions. Reaction parameters such as temperature (e.g., reflux in ethanol), solvent polarity, and stoichiometry of precursors significantly impact yield and purity. For example, glacial acetic acid is often used as a catalyst in condensation reactions . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
A combination of techniques is required:
- Elemental analysis confirms stoichiometry and purity.
- IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for diones, aromatic C-H stretches for the benzoyl group). High benzylic C-H absorption bands may occur due to electron-withdrawing groups in the spirocyclic framework .
- UV-Vis spectroscopy detects conjugation in the benzoyl moiety (e.g., π→π* transitions at ~260–300 nm) .
- NMR (¹H/¹³C) resolves stereochemistry and substituent positions, particularly for spirocyclic protons and methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation, such as anomalous C-H stretching frequencies in IR spectra?
Anomalies in IR spectra (e.g., elevated C-H stretching frequencies) may arise from steric strain or electronic effects in the spirocyclic system. To address this:
- Perform DFT calculations to model vibrational modes and compare predicted vs. observed spectra.
- Validate with 2D NMR (COSY, NOESY) to confirm spatial arrangements influencing electronic environments .
- Cross-reference with analogous compounds (e.g., 8-oxa-1,3-diazaspiro derivatives) to identify structural trends .
Q. What experimental strategies are recommended for evaluating the compound’s biological activity, given its structural complexity?
- Targeted assays : Prioritize enzyme inhibition studies (e.g., kinases, proteases) due to the spirocyclic scaffold’s potential to bind catalytic pockets. Use fluorescence-based assays to monitor inhibition kinetics .
- Functional group modifications : Synthesize derivatives (e.g., replacing methoxy groups with halogens or alkyl chains) to probe structure-activity relationships (SAR) .
- In silico docking : Perform molecular docking with proteins of interest to predict binding modes and guide assay design .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Core scaffold variations : Modify the spirocyclic ring size (e.g., from [4.5] to [4.6]) to assess conformational flexibility .
- Substituent effects : Compare bioactivity of 3,5-dimethoxybenzoyl analogs with trifluoromethylsulfonyl or chlorophenyl derivatives to evaluate electronic and steric contributions .
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical interaction sites (e.g., hydrogen bonds with the dione moiety) .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel chemical reactions?
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Transition state modeling : Use QM/MM simulations to explore reaction pathways (e.g., nucleophilic acyl substitutions at the benzoyl group) .
- Solvent effects : Apply COSMO-RS models to predict solubility and stability in polar vs. non-polar solvents .
Q. How can low synthetic yields be addressed during scale-up, particularly in the final coupling step?
- Optimize catalytic systems : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance coupling efficiency .
- Continuous flow chemistry : Implement microreactors to improve heat/mass transfer and reduce side reactions .
- Protecting group strategies : Temporarily protect reactive sites (e.g., dione oxygen) during intermediate steps to prevent undesired cross-reactions .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma and monitor half-life using HPLC .
- Thermal analysis : Perform DSC/TGA to determine melting points and thermal decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
